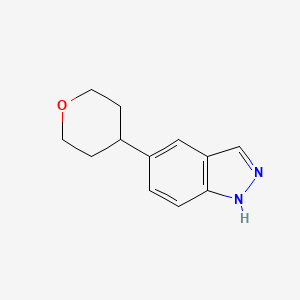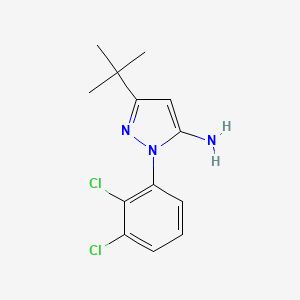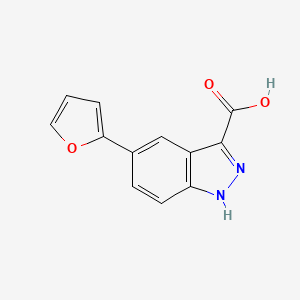![molecular formula C9H5F3N2O B1504016 6-(トリフルオロメチル)-1H-ベンゾ[d]イミダゾール-2-カルバルデヒド CAS No. 944903-91-7](/img/structure/B1504016.png)
6-(トリフルオロメチル)-1H-ベンゾ[d]イミダゾール-2-カルバルデヒド
概要
説明
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzimidazole ring structure
科学的研究の応用
Chemistry and Biology: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the compound's stability and bioactivity, making it valuable in drug design.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.
作用機序
Target of Action
Imidazole derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various receptors and enzymes in biological systems .
Mode of Action
The compound is known for its ability to act as a strong electrophile . This suggests that it may interact with its targets through electrophilic addition or substitution reactions.
Biochemical Pathways
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (16409 g/mol) and the presence of polar functional groups suggest that it may have favorable bioavailability .
Result of Action
Given its electrophilic nature, it may induce changes in the structure and function of its target molecules, potentially leading to alterations in cellular processes .
生化学分析
Biochemical Properties
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a strong electrophile, facilitating nucleophilic substitution reactions. This compound has been studied for its interactions with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . By inhibiting PTP1B, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can modulate insulin signaling pathways, making it a potential candidate for the treatment of type-2 diabetes.
Cellular Effects
The effects of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to altered gene expression and disrupted cellular metabolism, ultimately affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. For example, its interaction with PTP1B involves the formation of a covalent bond with the active site cysteine residue, resulting in enzyme inhibition . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have demonstrated that 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can maintain its biological activity over extended periods, making it suitable for chronic treatment regimens.
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. Low to moderate doses of this compound have been shown to effectively modulate target enzymes and signaling pathways without causing significant adverse effects . High doses can lead to toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities. These findings highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary metabolic pathway involves the oxidation of the aldehyde group to form carboxylic acid derivatives, which are then conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations can influence the compound’s bioavailability and pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can accumulate in the liver and kidneys, where it undergoes metabolic transformation and excretion.
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . For example, the presence of a trifluoromethyl group can enhance its lipophilicity, facilitating its accumulation in lipid-rich organelles like the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Benzimidazole Synthesis: The starting material, benzimidazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride.
Carbaldehyde Formation: The carbaldehyde group is introduced through oxidation reactions, often using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, MnO₂
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid
Reduction: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
6-(Trifluoromethyl)pyridine: Similar in structure but differs in the heterocyclic ring system.
2-Fluoro-6-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but has an aniline group instead of the benzimidazole ring.
Uniqueness: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group and the benzimidazole ring, which provides distinct chemical and biological properties compared to other trifluoromethylated compounds.
This comprehensive overview highlights the significance of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLBYYHIYNURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696297 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-91-7 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















